Cycloposine
Overview
Description
Cyclosporine, also known as Cycloposine, is a steroid-sparing immunosuppressant used in organ and bone marrow transplants as well as inflammatory conditions such as ulcerative colitis, rheumatoid arthritis, and atopic dermatitis . It is used to prevent organ rejection after a kidney, heart, or liver transplant . Cyclosporine is also used to treat severe psoriasis or severe rheumatoid arthritis .
Synthesis Analysis
Cyclosporine is the main component of a new family of cyclic peptides each comprising 11 amino acids. These peptides are produced as secondary fungal metabolites by Cylindrocarpon lucidum Booth and Tolypocladium inflatum Gams . Cyclosporine synthetase (CySyn) is one of the most complex NRPS systems known, consisting of a single 1.7 MDa polypeptide capable of catalyzing a total of 40 partial reaction steps in the synthesis of cyclosporine A .
Chemical Reactions Analysis
Cyclosporine A was separated with high resolution from other cyclic peptides within 3 minutes using HPLC on a column packed with 2-µm nonporous octadecylsilyl silica particles .
Physical And Chemical Properties Analysis
Cyclosporine has a molecular weight of 1202.61 and is soluble in DMSO . Based on its physicochemical characteristics, cyclosporine A is a poor hydrogen bond donor, and has a small topological polar surface area, low rotatable bond count, and high log P value .
Scientific Research Applications
Cycloposine, a polar, glycosidic alkaloid from Veratrum californicum, is known for producing fetal cyclopia and central nervous system malformations in sheep. Its structure was identified as 3-glucosylcyclopamine, making it a glycoside of the teratogenic alkaloid cyclopamine (Keeler, 1969).
Cyclophosphamide, a chemotherapeutic agent, shows potential when combined with carmustine and etoposide in treating refractory Hodgkin's disease and non-Hodgkin's lymphoma, demonstrating its utility in oncology (Wheeler et al., 1990).
Intravenous cyclophosphamide has been used effectively and safely in treating severe and refractory juvenile dermatomyositis, showing significant improvement in muscle function and other related parameters (Riley et al., 2004).
Scolymoside, an active compound in Cyclopia subternata, possesses anticoagulant activities, indicating its potential for development as a novel anticoagulant. This highlights its importance in cardiovascular research (Yoon et al., 2015).
Cyclophosphamide's efficacy in treating severe juvenile dermatomyositis was modeled, providing insights into the disease's treatment with this drug (Deakin et al., 2018).
Cyclophosphamide has been studied for its use in multiple sclerosis, particularly in cases showing inflammatory components, such as relapses or gadolinium-enhancing lesions on MRI (Weiner & Cohen, 2002).
Research on cyclophosphamide-induced morphological changes in dental root development in mice provides insights into its effects on dental health (Kawakami et al., 2015).
Cyclosporine A's interaction with etoposide, a cancer drug, was examined, showcasing its potential in enhancing cancer treatment efficacy (Sato et al., 1996).
Safety And Hazards
Cyclosporine may increase your risk of developing serious infections, cancer, or transplant failure . It can cause serious side effects, including kidney failure or life-threatening infection . While using cyclosporine, you will need frequent blood tests to be sure cyclosporine is not causing harmful effects .
Future Directions
Cyclosporine has been used for the treatment of various conditions and its use is expanding. Research is being performed to evaluate the use of CsA-eluting contact lenses to treat dry eye . The future aspects of oral drug delivery system may be focused on the use of synthetic modification of cyclosporine which not only addresses the poor solubility but also takes care of GIT enzyme degradation .
properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H51NO7/c1-16-11-25-27(34-14-16)18(3)33(41-25)10-8-21-22-6-5-19-12-20(7-9-32(19,4)24(22)13-23(21)17(33)2)39-31-30(38)29(37)28(36)26(15-35)40-31/h5,16,18,20-22,24-31,34-38H,6-15H2,1-4H3/t16-,18+,20-,21-,22-,24-,25+,26+,27-,28+,29-,30+,31+,32-,33-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOOWXRUSUHLOX-PBFVMIKGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5CC4=C3C)C)OC7C(C(C(C(O7)CO)O)O)O)C)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5CC4=C3C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H51NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10945852 | |
Record name | Cycloposine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10945852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
573.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
...CYCLOPOSINE...PRODUCED DEFORMITIES SIMILAR TO NATURAL CASES. CLOSELY RELATED /STEROIDAL FURANO-PIPERIDINE/ COMPOUNDS DEVOID OF THE FURAN RING DID NOT PRODUCE CYCLOPIA IN SHEEP, SUGGESTING THAT AN INTACT FURAN RING WAS REQUIRED FOR ACTIVITY, PERHAPS CONFERRING SOME ESSENTIAL CONFIGURATION ON THE MOLECULE. | |
Record name | CYCLOPOSINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3568 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Cycloposine | |
CAS RN |
23185-94-6 | |
Record name | Cycloposine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023185946 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cycloposine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10945852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3β,22S,23R)-17,23-Epoxyveratraman-3-yl β-D-glucopyranoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLOPOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ITA1WU19R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CYCLOPOSINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3568 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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